molecular formula C12H15FN2O2 B12238931 N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide

N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide

Cat. No.: B12238931
M. Wt: 238.26 g/mol
InChI Key: JOWBGKLQCRCBBH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a hydroxyl group and a carboxamide group, along with a fluorophenyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with piperidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry .

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a probe to understand the binding mechanisms of similar compounds .

Medicine: Its fluorine atom can enhance the metabolic stability and bioavailability of the resulting drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with specific functionalities .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

  • N-(4-fluorophenyl)piperidine-1-carboxamide
  • 4-hydroxy-N-(4-fluorophenyl)piperidine-1-carboxamide
  • N-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxamide

Uniqueness: N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide stands out due to the presence of both a hydroxyl group and a fluorophenyl group. This combination imparts unique chemical and biological properties, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide

InChI

InChI=1S/C12H15FN2O2/c13-9-1-3-10(4-2-9)14-12(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2,(H,14,17)

InChI Key

JOWBGKLQCRCBBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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